N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide

Melting point Identity testing Purity assessment

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide, systematically named 4-nitro-4'-acetylaminodiphenyl sulfone, is a diphenyl sulfone derivative bearing a 4-nitro substituent on one aromatic ring and a 4-acetamido group on the other. This compound serves as a critical intermediate in the synthesis of dapsone (4,4'-diaminodiphenyl sulfone) and its metabolites, and is commercially supplied as a high-purity research reagent for metabolic pathway analysis and analytical method development.

Molecular Formula C14H12N2O5S
Molecular Weight 320.32 g/mol
CAS No. 1775-37-7
Cat. No. B015779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide
CAS1775-37-7
SynonymsN-[4-[(4-Nitrophenyl)sulfonyl]phenyl]acetamide;  4’-[(p-Nitrophenyl)sulfonyl]acetanilide;  4-Acetamido-4’-nitrodiphenyl Sulfone;  NSC 30177; 
Molecular FormulaC14H12N2O5S
Molecular Weight320.32 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O5S/c1-10(17)15-11-2-6-13(7-3-11)22(20,21)14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17)
InChIKeyYRZGYZAAOZVGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide (CAS 1775-37-7): A Specialized Dapsone Metabolite Intermediate and Reference Standard


N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide, systematically named 4-nitro-4'-acetylaminodiphenyl sulfone, is a diphenyl sulfone derivative bearing a 4-nitro substituent on one aromatic ring and a 4-acetamido group on the other [1]. This compound serves as a critical intermediate in the synthesis of dapsone (4,4'-diaminodiphenyl sulfone) and its metabolites, and is commercially supplied as a high-purity research reagent for metabolic pathway analysis and analytical method development [2].

Why Dapsone, Monoacetyl Dapsone, or Sulfanitran Cannot Substitute for N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide in Analytical and Synthetic Workflows


Despite sharing a diphenyl sulfone core, N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide differs fundamentally from its closest structural analogs in substitution pattern, bridge chemistry, and physicochemical properties. Dapsone lacks both the nitro and acetamido functionalities, monoacetyl dapsone retains only one acetamido group, and sulfanitran replaces the sulfonyl bridge with a sulfamoyl (-SO2-NH-) linkage [1]. These differences generate distinct melting points, chromatographic retention, and metabolic activation profiles that render each compound non-interchangeable in synthetic cascades, quantitative bioanalysis, or mechanistic toxicology studies .

Quantitative Differentiation Evidence for N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide Relative to Closest Analogs


Melting Point Differentiates N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide from Dapsone and Monoacetyl Dapsone for Identity Verification

The melting point of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide (225-228°C) lies between that of dapsone (175-177°C) and monoacetyl dapsone (238-240°C), providing a simple, quantitative identity check that prevents misidentification during procurement or formulation [1][2].

Melting point Identity testing Purity assessment

Chromatographic LogP Distinguishes This Sulfone from Sulfanitran for Reverse-Phase HPLC Method Development

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide exhibits a measured LogP of 2.386, which is distinct from sulfanitran's reported LogP of 2.354, indicating differential retention on reverse-phase columns and enabling baseline chromatographic separation of these structurally similar compounds [1].

LogP HPLC retention Method development

Patented Synthetic Route Defines This Compound as the Direct Precursor to Dapsone via Tin(II) Chloride Reduction

In the established synthetic route to dapsone (US2282211), 4-acetamido-4'-nitrodiphenyl sulfone is the penultimate intermediate; reduction of the nitro group with tin(II) chloride in hydrochloric acid, accompanied by simultaneous acetyl hydrolysis, yields dapsone in 91.9% overall yield . This contrasts with alternative routes that proceed via 4,4'-dinitrodiphenyl sulfone, which requires separate nitro reduction without acetyl protection.

Synthetic intermediate Dapsone synthesis Nitro reduction

Deuterated Analog (d4) Availability Enables Precise Stable-Isotope Dilution LC-MS/MS Quantification of Dapsone Metabolites

The tetradeutero analog (4-Nitro-4'-acetylaminodiphenyl-d4 sulfone, CAS 1346602-08-1) is commercially available as a stable isotope-labeled internal standard for quantitative mass spectrometry, enabling accurate quantification of the unlabeled compound in biological matrices via isotope dilution . This labeled standard is not available for many other dapsone pathway intermediates.

Stable isotope labeled internal standard LC-MS/MS Metabolite quantification

Commercially Specified Purity of 97% with Defined Melting Point Provides a Baseline for Procurement Specifications

The compound is supplied at a certified purity of 97% with a melting point specification of 225-228°C, providing a quantitative procurement benchmark that is not uniformly defined for less-common dapsone intermediates such as 4-nitro-4'-aminodiphenyl sulfone, which is often sold without detailed purity certification .

Purity specification Quality control Procurement

Sulfonyl Bridge Confers Differential Metabolic Activation Compared to the Sulfamoyl Analog Sulfanitran

In a two-compartment human liver microsome model, the structurally related compound 4-aminoacetyl-4'-nitro-diphenylsulphone (differing from the target only by an aminoacetyl vs. acetamido group) generated detectable methaemoglobin when incubated with NADPH, whereas sulfanitran—which contains a sulfamoyl bridge—did not produce methaemoglobin under identical conditions [1]. This indicates that the sulfonyl-bridged nitrodiphenyl sulfone core undergoes NADPH-dependent bioactivation that the sulfamoyl-bridged analog does not.

Metabolic activation Methaemoglobinaemia Nitro reduction

Optimal Application Scenarios for N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide Based on Core Differentiation Evidence


Dapsone Metabolite Pathway Elucidation and Methemoglobin Toxicity Studies

This compound serves as a direct synthetic precursor to dapsone and its metabolites. The sulfonyl bridge enables NADPH-dependent nitro reduction leading to methemoglobin formation, a toxicological pathway documented in the two-compartment human microsome model [1]. Researchers investigating dapsone-induced methemoglobinemia can use this intermediate to generate and study the N-hydroxy metabolite, a key reactive species.

Validated LC-MS/MS Quantification of Dapsone Metabolites Using Deuterated Internal Standard

The availability of the d4-labeled analog (CAS 1346602-08-1) enables stable-isotope dilution LC-MS/MS assays . This is the preferred approach for quantifying dapsone metabolites in plasma or tissue homogenates, as the co-eluting internal standard corrects for matrix effects and ionization suppression, meeting FDA bioanalytical method validation guidelines.

Protected Intermediate in High-Yield Dapsone Synthesis

The patented route via 4-acetamido-4'-nitrodiphenyl sulfone (US2282211) achieves 91.9% yield of dapsone after SnCl2/HCl reduction with concomitant acetyl deprotection . This chemoselective strategy is preferred when high-purity dapsone is required without the side products associated with direct reduction of 4,4'-dinitrodiphenyl sulfone.

Analytical Reference Standard for Identity and Purity Verification in Quality Control

With a certified purity of 97% and a distinct melting point of 225-228°C , this compound serves as a reference standard for HPLC column calibration and identity confirmation in laboratories handling dapsone intermediates. Its LogP of 2.386 further provides a chromatographic benchmark for method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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